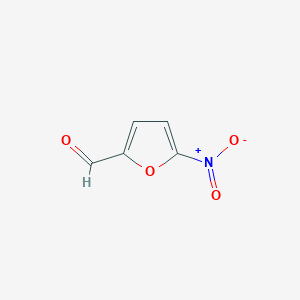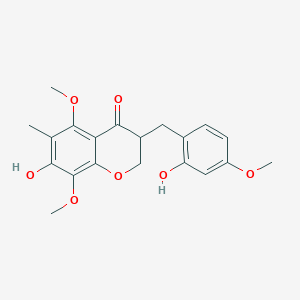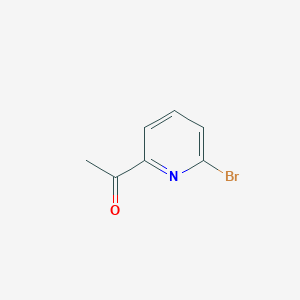
2-Acetyl-6-bromopyridine
Vue d'ensemble
Description
2-Acetyl-6-bromopyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H6BrNO .
Molecular Structure Analysis
The molecular weight of 2-Acetyl-6-bromopyridine is 200.03 . The molecular formula is C7H6BrNO .Physical And Chemical Properties Analysis
2-Acetyl-6-bromopyridine is a solid at 20 degrees Celsius . It has a melting point of 51.0 to 55.0 °C . It is soluble in methanol .Applications De Recherche Scientifique
Organic Synthesis
“2-Acetyl-6-bromopyridine” is used as an important raw material and intermediate in organic synthesis . It plays a crucial role in the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmaceuticals
This compound is also used in the pharmaceutical industry . It can serve as a building block in the synthesis of various pharmaceutical drugs. Its unique structure can contribute to the pharmacological properties of the final product.
Agrochemicals
In the field of agrochemicals, “2-Acetyl-6-bromopyridine” is used as an intermediate . It can be used in the synthesis of various pesticides, herbicides, and other agrochemical products.
Dyestuff
“2-Acetyl-6-bromopyridine” finds its application in the dyestuff industry as well . It can be used in the production of various dyes and pigments.
OLED Intermediates
Interestingly, “2-Acetyl-6-bromopyridine” is also used as an intermediate in the production of Organic Light Emitting Diodes (OLEDs) . OLEDs are widely used in digital displays and lighting technology.
Biochemical Reagent
“2-Acetyl-6-bromopyridine” can be used as a biochemical reagent in life science related research . It can be used as a biological material or organic compound in various biochemical experiments and studies.
Safety and Hazards
Propriétés
IUPAC Name |
1-(6-bromopyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJTWTUYVOEEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461589 | |
| Record name | 2-Acetyl-6-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49669-13-8 | |
| Record name | 2-Acetyl-6-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetyl-6-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-acetyl-6-bromopyridine a compound of interest in the development of new catalysts for olefin polymerization?
A1: 2-acetyl-6-bromopyridine serves as a valuable precursor for synthesizing Schiff bases. [] The presence of both a bromine atom and an acetyl group allows for versatile modifications. The bromine atom can be substituted with various groups, introducing steric bulk or electronic effects to the molecule. The acetyl group readily reacts with amines to form Schiff base linkages, which are known to coordinate with metal centers. This coordination is crucial for creating the active catalytic species in olefin polymerization. By modifying the substituents on the Schiff base ligand derived from 2-acetyl-6-bromopyridine, researchers can fine-tune the catalytic activity, selectivity, and other properties of the resulting postmetallocene catalysts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

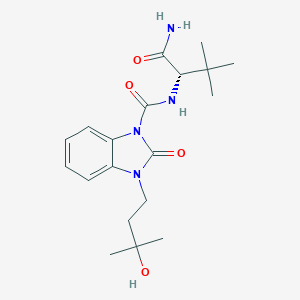

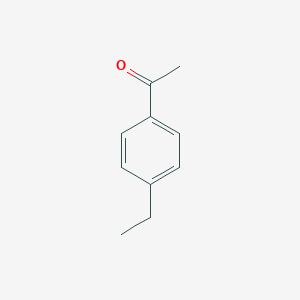
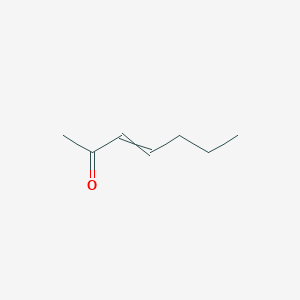
![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)

